Cas no 1517192-81-2 (3-(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid)

3-(Prop-2-yn-1-yl)aminopyridine-4-carboxylic acid is a versatile heterocyclic compound featuring both a pyridine core and a propynylamino substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its carboxylic acid functionality allows for further derivatization, while the alkyne group offers opportunities for click chemistry applications. This compound is particularly useful in the development of pharmacologically active molecules due to its ability to participate in diverse coupling reactions. Its structural features also make it a potential candidate for metal coordination studies. High purity and well-defined reactivity ensure consistent performance in research and industrial applications.
3-(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid structure
1517192-81-2 structure
Product Name:3-(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid
CAS No:1517192-81-2
MF:C9H8N2O2
MW:176.172021865845
CID:6099323
PubChem ID:81750038
Update Time:2025-10-22

3-(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid
    • 4-Pyridinecarboxylic acid, 3-(2-propyn-1-ylamino)-
    • 3-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid
    • AKOS020330486
    • 3-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylicacid
    • 1517192-81-2
    • EN300-1449967
    • Inchi: 1S/C9H8N2O2/c1-2-4-11-8-6-10-5-3-7(8)9(12)13/h1,3,5-6,11H,4H2,(H,12,13)
    • InChI Key: UZSIJIFXYJLHTL-UHFFFAOYSA-N
    • SMILES: C1=NC=CC(C(O)=O)=C1NCC#C

Computed Properties

  • Exact Mass: 176.058577502g/mol
  • Monoisotopic Mass: 176.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 62.2Ų

Experimental Properties

  • Density: 1.340±0.06 g/cm3(Predicted)
  • Boiling Point: 477.4±40.0 °C(Predicted)
  • pka: 1.46±0.36(Predicted)

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3-(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid Related Literature

Additional information on 3-(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid

Introduction to 3-(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid (CAS No. 1517192-81-2)

3-(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid, identified by the CAS number 1517192-81-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its propargyl group and amine functionalities, make it a valuable scaffold for the development of novel bioactive agents.

The chemical structure of 3-(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid consists of a pyridine ring substituted at the 3-position with a propargyl group (C₃H₃N), and at the 4-position with a carboxylic acid moiety (COOH). The presence of these functional groups imparts distinct chemical properties that influence its reactivity, solubility, and interaction with biological targets. The propargyl group, in particular, serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored pharmacological profiles.

In recent years, there has been growing interest in pyridine-based compounds due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and central nervous system (CNS) effects. The amine group in 3-(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid provides a site for hydrogen bonding interactions with biological targets, while the carboxylic acid group allows for salt formation and enhances water solubility. These characteristics make it an attractive candidate for drug discovery programs targeting various diseases.

One of the most compelling aspects of 3-(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid is its potential as a building block for the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel inhibitors and agonists targeting enzymes and receptors involved in critical signaling pathways. For instance, studies have explored its derivatives as potential kinase inhibitors, which are crucial in cancer therapy. The propargyl group can be easily transformed into other functional groups such as thiols or amines through cross-coupling reactions like the Suzuki or Sonogashira couplings, expanding its utility in medicinal chemistry.

Recent advancements in computational chemistry have further enhanced the understanding of how 3-(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid interacts with biological targets. Molecular docking simulations have been employed to predict binding affinities and identify potential drug candidates. These studies have highlighted the compound's ability to bind to proteins involved in inflammation and neurodegenerative diseases, suggesting its therapeutic potential. Additionally, virtual screening methods have been used to identify new derivatives with improved pharmacokinetic properties.

The synthesis of 3-(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include palladium-catalyzed cross-coupling reactions between halogenated pyridines and propargyl halides, followed by carboxylation at the 4-position. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it more feasible to produce this compound in sufficient quantities for research purposes.

From a pharmaceutical perspective, the development of novel drugs often relies on identifying compounds that exhibit high selectivity and low toxicity. 3-(prop-2-ylnaphthalene)-1-amino-pyridin carboxylic acid derivatives have shown promise in preclinical studies as selective modulators of certain enzymes and receptors. For example, some derivatives have demonstrated inhibitory activity against Janus kinases (JAKs), which are implicated in autoimmune diseases like rheumatoid arthritis. The ability to fine-tune the structure through chemical modifications allows researchers to optimize potency while minimizing side effects.

The role of computational tools in drug discovery cannot be overstated. High-throughput virtual screening has enabled researchers to rapidly evaluate large libraries of compounds for their potential biological activity. By integrating experimental data with computational models, scientists can prioritize candidates for further testing based on their predicted binding affinities and pharmacokinetic profiles. This approach has significantly accelerated the drug discovery process and has led to the identification of several promising lead compounds derived from pyridine scaffolds.

In conclusion,3-(proparglyl)-amino-pyridin carboxylic acid (CAS No. 1517192–81–2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile scaffold for developing novel bioactive agents targeting various diseases. Advances in synthetic chemistry and computational biology continue to enhance our understanding of its properties and applications, paving the way for new therapeutic interventions.

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